Bis(4-chloro-3-nitrophenyl) sulphone

Vue d'ensemble

Description

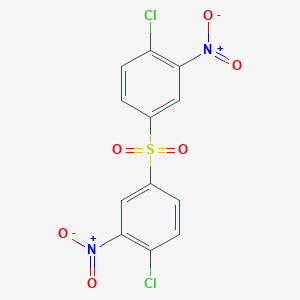

Bis(4-chloro-3-nitrophenyl) sulphone is an organic compound with the chemical formula C12H6Cl2N2O6S. It is known for its yellow crystalline appearance and strong odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfate. It is primarily used in chemical research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chloro-3-nitrophenyl) sulphone typically involves the nitration of 4,4’-dichlorodiphenyl sulfone. The process begins with dissolving 4,4’-dichlorodiphenyl sulfone in 1,2-dichloroethane. Nitric acid is then added to the solution, followed by the dropwise addition of sulfuric acid at a controlled temperature of 30-40°C. The mixture is stirred for several hours at 70-80°C, after which it is cooled and separated into an organic layer and a mixed acid layer. The organic layer is then subjected to steam distillation to remove the solvent, resulting in the formation of needle-like crystals of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from ethanol to obtain pure crystals with a melting point of 201-202°C .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(4-chloro-3-nitrophenyl) sulphone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Synthesis

BCNPS plays a significant role in the synthesis of various polymers, particularly polyethers and polysulfides. The compound can undergo nucleophilic aromatic substitution reactions with different bisphenols and diamines, leading to the formation of high-performance polymers.

Key Reactions:

- Polyether Synthesis: BCNPS reacts with bisphenol-A (BPA), bisphenol-AF (BPAF), and bisphenol-S (BPS) in the presence of bases like 1,8-diazabicyclo[5.4.0]undecene-7 (DBU) or triethylamine to produce polyethers. Notably, these reactions can occur in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or even in plain water under suitable conditions.

- Polysulfide Synthesis: When reacted with dithiols like bis(4-mercaptophenyl) sulfide (BMPS), BCNPS yields polysulfides. These reactions also benefit from basic conditions and can be conducted in NMP-water mixtures.

- Polyarylamine Synthesis: BCNPS can polymerize with various aromatic and aliphatic diamines to form polyarylamines, typically under elevated temperatures in polar aprotic solvents.

Analytical Chemistry

BCNPS is utilized extensively in analytical chemistry for its effective separation capabilities. It can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is crucial for isolating impurities and conducting pharmacokinetic studies.

HPLC Method:

- The separation process employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which may be replaced by formic acid for mass-spectrometry-compatible applications. This method allows for scalable preparative separations and has been optimized for fast ultra-performance liquid chromatography (UPLC) using smaller particle columns .

Coatings and Adhesives

Due to its chemical structure, BCNPS exhibits potential applications in coatings and adhesives. Its properties may enhance the mechanical strength and thermal stability of materials, making it suitable for high-performance plastics.

Case Studies

Mécanisme D'action

The mechanism of action of bis(4-chloro-3-nitrophenyl) sulphone involves its reactive functional groups, which allow it to participate in various chemical reactions. The sulfone group acts as an electron-withdrawing group, enhancing the reactivity of the compound in nucleophilic substitution reactions. The nitro groups can undergo reduction to form amino groups, which can further participate in condensation reactions to form polymers.

Comparaison Avec Des Composés Similaires

Bis(4-chloro-3-nitrophenyl) sulphone is unique due to its combination of chloro and nitro substituents on the phenyl rings, which confer specific reactivity patterns. Similar compounds include:

Bis(4-chlorophenyl) sulphone: Lacks the nitro groups, resulting in different reactivity.

Bis(4-nitrophenyl) sulphone: Lacks the chloro groups, affecting its chemical behavior.

Bis(4-chloro-3-aminophenyl) sulphone: The amino groups provide different reactivity compared to the nitro groups.

These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various scientific and industrial applications.

Activité Biologique

Bis(4-chloro-3-nitrophenyl) sulphone (BCPS), with the chemical formula and CAS Number 1759-05-3, is a compound of significant interest due to its diverse applications in pharmaceuticals and environmental studies. This article focuses on its biological activity, including toxicity studies, pharmacological potential, and environmental impact.

- Molecular Weight : 377.16 g/mol

- Structure : The compound features two 4-chloro-3-nitrophenyl groups attached to a sulfone moiety.

Synthesis

BCPS is synthesized through a reaction involving chlorobenzene, sulfuric acid, and nitric acid in a controlled environment. The synthesis process typically yields high purity levels essential for biological applications .

Biological Activity Overview

The biological activity of BCPS has been studied primarily in the context of its toxicity and potential therapeutic effects. Key findings include:

Toxicity Studies

- Short-term Oral Toxicity : A study conducted on male Sprague-Dawley rats revealed that dietary exposure to BCPS at concentrations of 10, 100, and 1000 ppm for four weeks resulted in observable toxic effects. The findings indicated dose-dependent toxicity, with significant alterations in liver function markers at higher concentrations .

- Environmental Toxicity : BCPS has been identified as an environmental pollutant. Research on perch (Perca fluviatilis) from coastal areas showed bioaccumulation of BCPS, raising concerns about its ecological impact and potential risks to aquatic life .

Pharmacological Potential

- Antimicrobial Activity : Preliminary studies suggest that BCPS exhibits antimicrobial properties against various bacterial strains. Its effectiveness as a potential antimicrobial agent was evaluated through disk diffusion methods, showing inhibition zones indicative of activity against gram-positive bacteria .

- Pharmacokinetics : The compound's behavior in biological systems has been assessed using high-performance liquid chromatography (HPLC) methods. These studies help understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for evaluating its therapeutic potential .

Case Study 1: Toxicology Assessment

A comprehensive toxicology assessment was performed where groups of rats were exposed to varying doses of BCPS. The study monitored physiological changes and biochemical markers over a 28-day period. Results indicated significant liver enzyme elevation at high doses, suggesting hepatotoxicity .

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to evaluate the antimicrobial efficacy of BCPS against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that BCPS could inhibit bacterial growth effectively at specific concentrations, indicating its potential as an antimicrobial agent .

Data Summary

Propriétés

IUPAC Name |

1-chloro-4-(4-chloro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMNCKHWQEMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170040 | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-05-3 | |

| Record name | 1,1′-Sulfonylbis[4-chloro-3-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1759-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of polymers can be synthesized using bis(4-chloro-3-nitrophenyl) sulfone?

A1: Bis(4-chloro-3-nitrophenyl) sulfone serves as a key monomer in the synthesis of various polymers, including:

- Polysulfides: It reacts with bis(4-mercaptophenyl) sulfide to yield polysulfides. This reaction can be carried out in a mixture of N-methyl-2-pyrrolidone (NMP) and water or even in plain water with appropriate organic bases. []

- Polyethers: Bisphenols, like bisphenol-A (BPA), bisphenol-AF (BPAF), and bisphenol-S (BPS), react with bis(4-chloro-3-nitrophenyl) sulfone to produce polyethers. These reactions are typically conducted in DMAc/water mixtures or plain water using organic bases. []

- Polyarylamines: Polyarylamines can be synthesized through vinylogous nucleophilic substitution polymerization of bis(4-chloro-3-nitrophenyl) sulfone with aromatic and aliphatic diamines. High molecular weight polymers are achievable using solvents like dimethyl sulfoxide and N-methyl-2-pyrrolidone. []

Q2: What makes bis(4-chloro-3-nitrophenyl) sulfone suitable for synthesizing these polymers?

A2: The structure of bis(4-chloro-3-nitrophenyl) sulfone features two electron-withdrawing nitro (-NO2) groups that activate the chlorine atoms towards nucleophilic substitution reactions. This activation allows bis(4-chloro-3-nitrophenyl) sulfone to readily react with nucleophiles such as thiols, amines, and phenols, making it a valuable building block for various polymers.

Q3: Are there alternative methods to synthesize aromatic polysulfides besides using bis(4-chloro-3-nitrophenyl) sulfone?

A: Yes, research suggests that S,S′-bis(trimethylsilyl)-substituted aromatic dithiols can be polycondensed with activated aromatic dihalides, including bis(4-chloro-3-nitrophenyl) sulfone and bis(4-fluorophenyl) sulfone, to produce aromatic polysulfides. This approach offers advantages over traditional methods using parent dithiols and activated dihalides. []

Q4: What is the role of bases in the polymerization reactions involving bis(4-chloro-3-nitrophenyl) sulfone?

A4: Bases play a crucial role in these polymerization reactions by acting as acid acceptors. They neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. This neutralization prevents HCl from protonating the nucleophile, which would hinder further polymerization and limit the molecular weight of the resulting polymer.

Q5: Are there studies on the properties of the synthesized polymers?

A: Yes, some studies investigate the characteristics of the resulting polymers. For instance, polyarylamines synthesized using bis(4-chloro-3-nitrophenyl) sulfone exhibit good solubility in polar aprotic solvents and demonstrate thermal stability up to 300°C. []

Q6: How is bis(4-chloro-3-nitrophenyl) sulfone synthesized?

A: Bis(4-chloro-3-nitrophenyl) sulfone can be synthesized through a phase-transfer catalyzed, nucleophilic displacement reaction. This reaction involves phenoxides and bis(4-chlorophenyl) sulfone as starting materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.